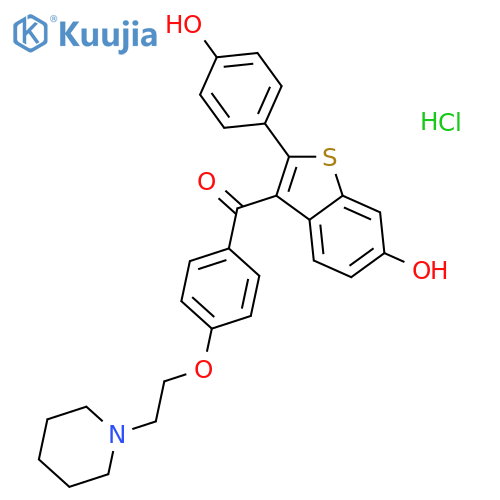

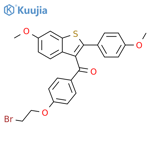

Expeditious synthesis of 3-aryl benzothiophene a raloxifene intermediate

,

Journal of Chemical and Pharmaceutical Research,

2017,

9(10),

106-110